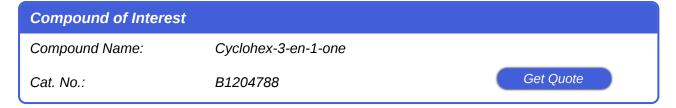


Spectroscopic data analysis of Cyclohex-3-en-1one (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Analysis of Cyclohex-3-en-1-one

This guide provides a comprehensive analysis of **Cyclohex-3-en-1-one** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of analytical workflows and molecular behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Cyclohex-3-en-1-one** (Molecular Formula: C₆H₈O, Molecular Weight: 96.13 g/mol).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data



Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H-3, H-4	~5.9 - 6.1	Multiplet	2H	-	Olefinic Protons (- CH=CH-)
H-2	~2.9 - 3.1	Multiplet	2H	-	Allylic Protons (- CH ₂ -C=C)
H-6	~2.4 - 2.6	Multiplet	2H	-	Protons alpha to C=O (- CH ₂ -C=O)
H-5	~2.3 - 2.5	Multiplet	2H	-	Allylic Protons (- CH ₂ -C=C)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical values for similar structures.

Table 2: 13 C NMR Spectroscopic Data

Carbon Atom	- Chemical Shift (δ, ppm)
C-1 (C=O)	~198
C-3, C-4 (C=C)	~129, ~127
C-2	~40
C-6	~38
C-5	~25

Note: These are approximate chemical shifts. Proton-decoupled ¹³C NMR is standard, resulting in singlet peaks for each unique carbon environment.[4]



Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	- Vibration Type	Functional Group
~3030	C-H Stretch	sp ² C-H (Olefinic)
~2950-2850	C-H Stretch	sp³ C-H (Aliphatic)
~1715	C=O Stretch	Ketone
~1650	C=C Stretch	Alkene

Note: The IR spectrum is crucial for identifying the key functional groups present in the molecule.[5][6][7]

Table 4: Mass Spectrometry Data

m/z	Interpretation
96	Molecular Ion [M]+
68	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺ (Retro-Diels-Alder)
67	[M - H - CO] ⁺
39	C ₃ H ₃ +

Note: Mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structure elucidation.[8][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

• Sample Preparation: Dissolve 5-25 mg of **Cyclohex-3-en-1-one** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is free of solid particles by filtering if necessary.



- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[12]
- Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[13]
- Data Acquisition (¹³C NMR): Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[12] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.[4][14]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.[12] For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **Cyclohex-3-en-1-one**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, dissolve a small amount of the sample in a relatively IR-transparent solvent like carbon tetrachloride (CCl₄) and place it in a sample cell.[15] For solid samples, a KBr pellet or a Nujol mull can be prepared.[15][16]
- Instrument Setup: Place the sample holder in the IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder (or salt plates/solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[5][6]
- Data Processing: Label the significant peaks corresponding to the major functional groups in the molecule.

Mass Spectrometry (MS)



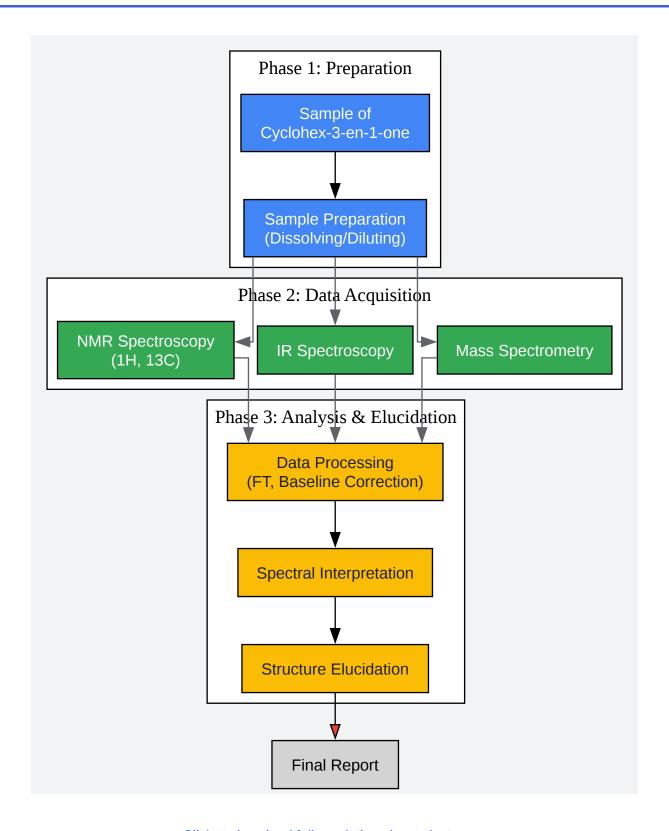
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μg/mL) in a volatile organic solvent such as methanol or acetonitrile.[17]
- Instrument Setup: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation [M]+•.[8] Softer ionization techniques like Electrospray Ionization (ESI) can also be used.[17]
- Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8][9]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the spectroscopic analysis of **Cyclohex-3-en-1-one**.

Spectroscopic Analysis Workflow



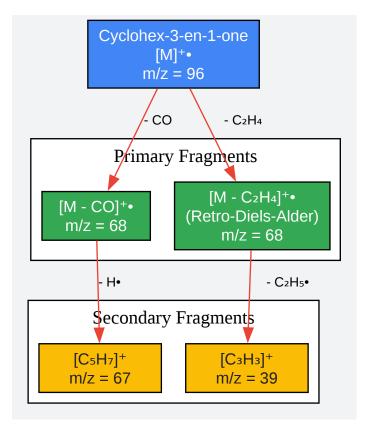


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Caption: General workflow for spectroscopic data analysis.



Mass Spectrometry Fragmentation of Cyclohex-3-en-1one



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Caption: Key fragmentation pathways for **Cyclohex-3-en-1-one**.

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